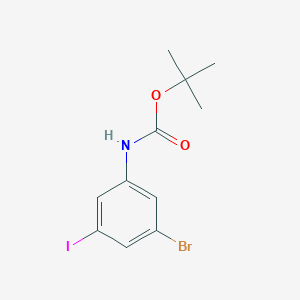tert-Butyl (3-bromo-5-iodophenyl)carbamate
CAS No.: 915413-42-2
Cat. No.: VC11994995
Molecular Formula: C11H13BrINO2
Molecular Weight: 398.03 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 915413-42-2 |
|---|---|
| Molecular Formula | C11H13BrINO2 |
| Molecular Weight | 398.03 g/mol |
| IUPAC Name | tert-butyl N-(3-bromo-5-iodophenyl)carbamate |
| Standard InChI | InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) |
| Standard InChI Key | KQAOZWJVDKYOEX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC(=CC(=C1)I)Br |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=CC(=C1)I)Br |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenyl ring substituted with bromine and iodine at the 3- and 5-positions, respectively. The carbamate group () is attached to the aromatic ring via the nitrogen atom, forming a stable tert-butyl carbamate moiety . This arrangement introduces steric hindrance and electronic effects that influence reactivity. The iodine atom’s polarizability and the bromine atom’s electron-withdrawing nature create a unique electronic environment, enhancing the compound’s suitability for metal-catalyzed reactions.
Physicochemical Characteristics
Key properties include:
While density, melting point, and boiling point data remain unspecified in available sources , the compound’s solubility is likely limited in polar solvents, consistent with its LogP value.
Synthesis and Reaction Conditions
Synthetic Pathways
The synthesis of tert-butyl (3-bromo-5-iodophenyl)carbamate typically involves multi-step protocols:
-
Protection of the Amine Group:
Starting from 3-bromo-5-iodoaniline, the amine group is protected using di-tert-butyl dicarbonate () in the presence of a base such as triethylamine. This step yields the Boc-protected intermediate . -
Functionalization via Cross-Coupling:
The iodine substituent enables Suzuki-Miyaura coupling with boronic acids. For example, reaction with cyclopentylboronic acid in the presence of and a base like introduces cyclopentyl groups .
Optimization of Reaction Conditions
-
Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for Boc protection .
-
Catalysts: Palladium catalysts (e.g., ) facilitate cross-coupling reactions .
-
Temperature: Reactions often proceed at room temperature or mild heating (40–60°C).
Applications in Organic Synthesis
Intermediate in Pharmaceutical Research
The compound’s halogenated aromatic ring serves as a versatile scaffold for constructing complex molecules. For instance, it has been used to synthesize carboxamide derivatives with antimicrobial activity . The iodine atom’s susceptibility to nucleophilic aromatic substitution enables further functionalization, such as:
-
Hydrolysis: Cleavage of the carbamate group under acidic conditions generates free amines for subsequent reactions.
-
Cross-Coupling: Suzuki reactions introduce aryl, heteroaryl, or alkyl groups, diversifying the molecular architecture .
Role in Material Science
While direct applications in materials science are less documented, the compound’s stability and halogen content suggest potential use in polymer chemistry or as a ligand in coordination complexes.
Comparative Analysis with Related Carbamates
The iodine substituent enhances reactivity in metal-catalyzed reactions compared to chlorine, making the iodo derivative more valuable in complex synthesis.
Research Findings and Future Directions
Experimental Insights
-
Antimicrobial Activity: Carboxamide derivatives synthesized from this compound exhibited moderate activity against E. coli and S. aureus .
-
Hydrolysis Kinetics: Acidic hydrolysis proceeds efficiently at 50°C, yielding 3-bromo-5-iodoaniline.
Future Applications
-
Targeted Drug Delivery: Functionalization with targeting moieties (e.g., peptides) could enhance bioavailability.
-
Catalysis: Use as a ligand in palladium-catalyzed C–H activation reactions.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume